(Z)-1,2,3,3,3-Pentafluoropropene chemical properties
(Z)-1,2,3,3,3-Pentafluoropropene chemical properties
An In-depth Technical Guide on the Chemical Properties of (Z)-1,2,3,3,3-Pentafluoropropene
Introduction
(Z)-1,2,3,3,3-Pentafluoropropene, also known as (Z)-HFO-1225ye, is a hydrofluoroolefin (HFO) with the chemical formula C₃HF₅.[1][2] It is a colorless gas at room temperature and has garnered significant interest as a refrigerant, a foam blowing agent, and a monomer for fluoropolymer synthesis due to its low global warming potential (GWP) compared to hydrofluorocarbons (HFCs).[1][3] This technical guide provides a comprehensive overview of the chemical properties of (Z)-1,2,3,3,3-pentafluoropropene, targeting researchers, scientists, and professionals in drug development who may encounter or utilize fluorinated compounds.
Chemical and Physical Properties
(Z)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with a molecular weight of 132.03 g/mol .[4][5] The presence of a carbon-carbon double bond and five fluorine atoms significantly influences its chemical behavior.[1] The "Z" designation in its name refers to the stereochemistry of the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.[3] Thermodynamic studies have shown that the (Z)-isomer is more stable than its (E)-isomer counterpart.[3]
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃HF₅ | [5] |
| Molecular Weight | 132.03 g/mol | [4] |
| CAS Number | 5528-43-8 | [2] |
| Boiling Point | -14.7 ± 8.0 °C | [2] |
| Physical State | Colorless gas (at room temperature and standard pressure) | [1] |
| Global Warming Potential (GWP, 100-year) | Approximately 6 | [6] |
| Atmospheric Lifetime | Approximately 18 days | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of (Z)-1,2,3,3,3-pentafluoropropene are often specific to the instrumentation and objectives of a particular study. However, general methodologies for key experiments are outlined below.
Synthesis: Dehydrofluorination of 1,1,2,3,3,3-Hexafluoropropane
A common laboratory and industrial method for the synthesis of 1,2,3,3,3-pentafluoropropene (a mixture of E and Z isomers) is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).[1][2]
General Procedure:
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1,1,2,3,3,3-Hexafluoropropane gas is passed through a heated reactor containing a catalyst.
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Common catalysts include chromium-based catalysts (e.g., fluorinated Cr₂O₃), aluminum fluoride (AlF₃), or magnesium fluoride (MgF₂).[7][8]
-
The reaction is typically carried out at elevated temperatures, for instance, around 350 °C.[7][8]
-
The product stream, containing (Z)- and (E)-1,2,3,3,3-pentafluoropropene, unreacted starting material, and hydrogen fluoride (HF), is then cooled.
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The mixture of isomers can be separated and purified using distillation techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To elucidate the molecular structure and confirm the Z-configuration.
-
Nuclei Observed: ¹H, ¹⁹F, and ¹³C NMR are typically used.[1]
-
General Protocol: A sample of (Z)-1,2,3,3,3-pentafluoropropene is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and multiplicities of the signals provide detailed structural information. The magnitude of the ³J(H,F) coupling constant across the double bond is a key parameter for distinguishing between the Z and E isomers.[1]
Infrared (IR) Spectroscopy:
-
Purpose: To identify functional groups and characteristic vibrational modes.[1]
-
General Protocol: An IR spectrum of the gaseous sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum will show characteristic absorption bands for the C=C double bond, C-H bond, and C-F bonds.[1]
Mass Spectrometry (MS):
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Purpose: To determine the molecular weight and fragmentation pattern.[1]
-
General Protocol: The gaseous sample is introduced into a mass spectrometer. Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum will show a molecular ion peak (at m/z = 132) and characteristic fragment ions resulting from the cleavage of C-C and C-F bonds.[1][9]
Chemical Reactivity and Atmospheric Degradation
The presence of the double bond makes (Z)-1,2,3,3,3-pentafluoropropene susceptible to addition reactions.[3] In the atmosphere, its primary degradation pathway is through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[1][10] These reactions are relatively rapid, leading to a short atmospheric lifetime and a low GWP.[6] The reaction with Cl atoms, for example, leads to the formation of trifluoroacetyl fluoride and formyl fluoride.[1][11]
Applications
The primary applications of (Z)-1,2,3,3,3-pentafluoropropene are in areas where low GWP is a critical requirement.
-
Refrigerants: It is used as a component in refrigerant blends for air conditioning and refrigeration systems.[1]
-
Fluoropolymer Synthesis: It serves as a monomer in the production of specialty fluoropolymers.[3]
Relevance to Drug Development and Biological Imaging
Currently, there is no significant evidence to suggest that (Z)-1,2,3,3,3-pentafluoropropene has direct applications in drug development or as a biological imaging agent. Its known properties and primary uses are in the materials and chemicals industries. While some fluorinated molecules are used in medicinal chemistry and bioimaging, (Z)-1,2,3,3,3-pentafluoropropene itself is not a compound of focus in these fields. A search for its use in biological imaging techniques did not yield any specific research demonstrating this application.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and characterization of (Z)-1,2,3,3,3-Pentafluoropropene.
Caption: Simplified atmospheric degradation pathway of (Z)-1,2,3,3,3-Pentafluoropropene.
Safety and Handling
(Z)-1,2,3,3,3-Pentafluoropropene is a gas under pressure and may explode if heated.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[12] As a simple asphyxiant, it may displace oxygen and cause rapid suffocation.[12] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection in case of inadequate ventilation, should be used when handling this chemical.[12]
Conclusion
(Z)-1,2,3,3,3-Pentafluoropropene is a chemically significant hydrofluoroolefin with well-defined physical and chemical properties. Its primary utility lies in its application as a low-GWP refrigerant and as a monomer for fluoropolymers. While its chemical reactivity, particularly its atmospheric degradation, is an active area of research, there is currently no substantial evidence to support its use in drug development or biological imaging. The experimental protocols for its synthesis and characterization are based on standard chemical techniques, providing a solid foundation for further research and application in its intended fields.
References
- 1. Buy (Z)-1,2,3,3,3-Pentafluoropropene | 2252-83-7 [smolecule.com]
- 2. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]
- 3. (Z)-1,2,3,3,3-Pentafluoropropene | 5528-43-8 | Benchchem [benchchem.com]
- 4. (1Z)-1,2,3,3,3-Pentafluoro-1-propene | C3HF5 | CID 5708673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. synquestlabs.com [synquestlabs.com]
